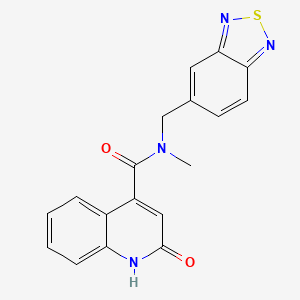

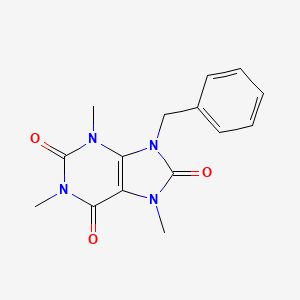

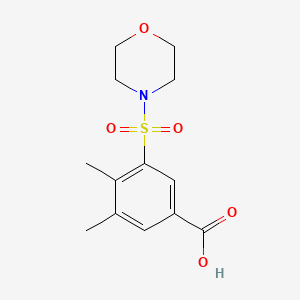

![molecular formula C13H11N3O3S B5553881 N'-[(3-甲基-2-噻吩基)亚甲基]-3-硝基苯甲酰肼](/img/structure/B5553881.png)

N'-[(3-甲基-2-噻吩基)亚甲基]-3-硝基苯甲酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

"N'-[(3-methyl-2-thienyl)methylene]-3-nitrobenzohydrazide" is a compound involved in various chemical syntheses and studies. While specific literature directly addressing this compound is limited, various studies on similar hydrazide compounds and their derivatives provide insights into their general properties and applications.

Synthesis Analysis

Hydrazide compounds are typically synthesized through condensation reactions involving aldehydes or ketones with hydrazides. For example, a study by Zhu et al. (2012) discussed the preparation of a similar compound, C15H13N3O5, using a condensation reaction in methanol (Zhao-Fu Zhu, Li Shao, & Xi-hai Shen, 2012).

Molecular Structure Analysis

The molecular structure of hydrazide compounds often features specific angles and bonds that determine their properties. For instance, Zhu et al. (2012) described the dihedral angle in a similar compound, highlighting the significance of molecular geometry in such compounds (Zhao-Fu Zhu, Li Shao, & Xi-hai Shen, 2012).

Chemical Reactions and Properties

Hydrazide compounds are known for participating in various chemical reactions, including condensation and complexation. Fang et al. (2007) synthesized a Ni(II) complex using a similar hydrazide compound, indicating the versatility of these compounds in forming metal complexes (L. Fang, 2007).

Physical Properties Analysis

The physical properties of hydrazide compounds can be deduced from their crystalline structure and intermolecular interactions. For example, Mao et al. (2010) described the crystal structure and hydrogen bonding in a similar compound, which can infer the physical stability and solubility (F. Mao & Chunxue Dai, 2010).

Chemical Properties Analysis

The chemical properties of hydrazide compounds are largely influenced by their functional groups and molecular structure. The reactivity of such compounds can be inferred from studies like that of Myers et al. (1997), which discuss the synthesis of different compounds using related reagents (A. Myers, B. Zheng, & M. Movassaghi, 1997).

科学研究应用

降压活性

由相关酰肼合成的化合物在药理学中显示出潜力,特别是作为降压剂。例如,一项涉及类似化合物衍生的硫代半碳酰肼、三唑和席夫碱的合成和反应的研究表明,具有良好的降压 α-阻断活性,毒性低。这些发现表明,由于观察到的结构相似性和药理活性,"N'-[(3-甲基-2-噻吩基)亚甲基]-3-硝基苯甲酰肼" 的衍生物也可能在开发降压药方面具有潜力 (Abdel-Wahab 等人,2008)。

非线性光学特性

对与 "N'-[(3-甲基-2-噻吩基)亚甲基]-3-硝基苯甲酰肼" 在结构上相关的腙的非线性光学特性的研究发现,在光学器件技术中具有潜在应用。研究表明,这些化合物可以表现出显着的非线性吸收和折射率,使其成为光限制器和开关的合适候选者。这表明可以探索 "N'-[(3-甲基-2-噻吩基)亚甲基]-3-硝基苯甲酰肼" 的衍生物的光学特性及其在先进光学技术中的潜在应用 (Naseema 等人,2010)。

合成和试剂应用

该化合物及其衍生物在合成化学中作为试剂得到应用。例如,具有结构相似性的邻硝基苯磺酰肼已被用于合成艾伦、烯丙醇的还原转位和无位阻醇的脱氧。这些应用强调了此类化合物在促进各种化学转化中的效用,表明 "N'-[(3-甲基-2-噻吩基)亚甲基]-3-硝基苯甲酰肼" 也可作为有机合成中的有价值的试剂 (Myers 等人,1997)。

抗菌和细胞毒性

与 "N'-[(3-甲基-2-噻吩基)亚甲基]-3-硝基苯甲酰肼" 相关的化合物已被研究其抗菌和细胞毒性。例如,从类似酰肼衍生的 1,3,4-恶二唑和噻二唑的合成显示出显着的细胞毒性和抗菌活性。这一研究领域为使用 "N'-[(3-甲基-2-噻吩基)亚甲基]-3-硝基苯甲酰肼" 衍生物开发新的抗菌剂以及探索其细胞毒性作用以用于潜在治疗应用开辟了可能性 (Mutchu 等人,2018)。

抗结核活性

已探索了 "N'-[(3-甲基-2-噻吩基)亚甲基]-3-硝基苯甲酰肼" 及其类似物的结构框架的抗结核活性。基于该结构的新型酰肼-腙的合成和表征已显示出针对结核分枝杆菌的有希望的结果,表明这些化合物在抗结核药物开发中的潜力。这突出了进一步研究这些化合物及其衍生物的抗结核特性的重要性 (Koçyiğit-Kaymakçioğlu 等人,2006)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

N-[(E)-(3-methylthiophen-2-yl)methylideneamino]-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O3S/c1-9-5-6-20-12(9)8-14-15-13(17)10-3-2-4-11(7-10)16(18)19/h2-8H,1H3,(H,15,17)/b14-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLQAWGBFMHSFHC-RIYZIHGNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C=NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=C1)/C=N/NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-[(E)-(3-methylthiophen-2-yl)methylidene]-3-nitrobenzohydrazide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

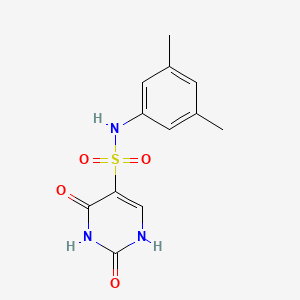

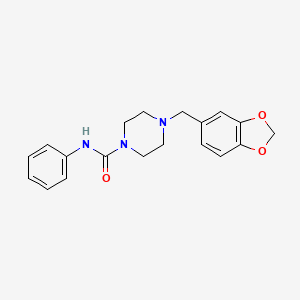

![2-(5-phenylpentanoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5553828.png)

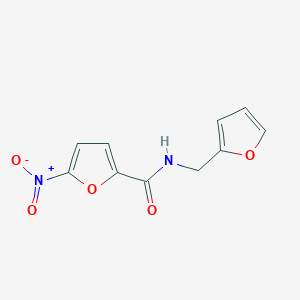

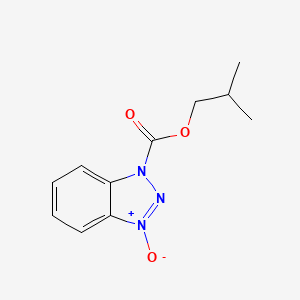

![3-{3-[(2-fluorophenyl)amino]-3-oxopropyl}-N-(2-furylmethyl)piperidine-1-carboxamide](/img/structure/B5553839.png)

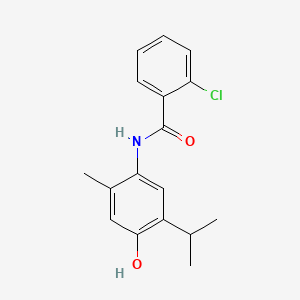

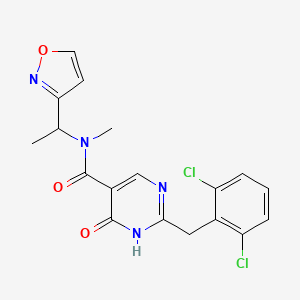

![N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5553848.png)

![2-methoxy-4-[2-(phenoxyacetyl)carbonohydrazonoyl]phenyl acetate](/img/structure/B5553874.png)

![N-(3-chloro-4-methylphenyl)-2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]acetamide](/img/structure/B5553889.png)